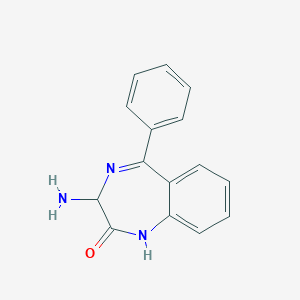![molecular formula C52H48O4P2Ru+2 B025172 RU(Oac)2[(R)-tolbinap] CAS No. 106681-15-6](/img/structure/B25172.png)
RU(Oac)2[(R)-tolbinap]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RU(Oac)2[®-tolbinap], also known as diacetato[®-(+)-2,2’-bis(di-p-tolylphosphino)-1,1’-binaphthyl]ruthenium(II), is a chiral ruthenium complex. This compound is widely recognized for its application in asymmetric catalysis, particularly in the field of organic synthesis. The chiral ligand ®-tolbinap provides the complex with its unique stereochemical properties, making it a valuable tool in the synthesis of enantiomerically pure compounds.
科学研究应用
RU(Oac)2[®-tolbinap] has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules with high enantiomeric excess.
Biology: The chiral compounds synthesized using this catalyst are often used in the study of biological systems and the development of bioactive molecules.
Medicine: Many pharmaceuticals require chiral purity for efficacy and safety. RU(Oac)2[®-tolbinap] is instrumental in the synthesis of these chiral drugs.
Industry: The catalyst is used in the production of fine chemicals and agrochemicals, where enantiomeric purity is crucial.
作用机制
Target of Action
RU(Oac)2[®-tolbinap] is primarily used as a catalyst for the asymmetric hydrogenation of 1,1′-disubstituted olefins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid . The primary targets of this compound are therefore these specific types of olefins and acids.
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This is a type of chemical reaction where hydrogen is added across the double bond of an olefin, resulting in a single bond. The process is asymmetric because it produces a chiral, or “handed,” molecule as the product, which can be important in many biological systems.
Result of Action
The primary result of the action of RU(Oac)2[®-tolbinap] is the production of specific chiral molecules through asymmetric hydrogenation . These molecules can have a variety of uses, depending on their specific structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RU(Oac)2[®-tolbinap] typically involves the reaction of ruthenium(II) acetate with the chiral ligand ®-tolbinap. The process generally follows these steps:
Preparation of Ruthenium(II) Acetate: Ruthenium trichloride is reacted with acetic acid to form ruthenium(II) acetate.
Ligand Coordination: The chiral ligand ®-tolbinap is then introduced to the ruthenium(II) acetate under inert conditions, typically in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate ligand coordination.
Industrial Production Methods
While the laboratory synthesis of RU(Oac)2[®-tolbinap] is well-documented, industrial production methods are less commonly detailed in the literature. the principles remain similar, with a focus on scaling up the reaction while maintaining the purity and stereochemical integrity of the product. Industrial processes may involve continuous flow reactors and more efficient purification techniques to handle larger quantities of the compound.
化学反应分析
Types of Reactions
RU(Oac)2[®-tolbinap] is primarily used as a catalyst in various asymmetric reactions, including:
Asymmetric Hydrogenation: This reaction involves the reduction of unsaturated compounds (e.g., alkenes, ketones) to their corresponding saturated forms with high enantioselectivity.
Asymmetric Reductive Amination: This process converts carbonyl compounds to amines using hydrogen and ammonia or amine sources, facilitated by the ruthenium catalyst.
Asymmetric Allylic Substitution: This reaction involves the substitution of allylic substrates with nucleophiles, producing chiral products.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is used as the reducing agent, often under mild pressures and temperatures.
Reductive Amination: Ammonia or primary/secondary amines are used as nitrogen sources, with hydrogen gas as the reducing agent.
Allylic Substitution: Various nucleophiles, such as amines, alcohols, or thiols, are used under mild conditions.
Major Products
The major products of these reactions are enantiomerically enriched compounds, which are valuable intermediates or final products in pharmaceuticals, agrochemicals, and fine chemicals.
相似化合物的比较
RU(Oac)2[®-tolbinap] can be compared with other similar ruthenium-based catalysts, such as:
RU(Oac)2[(S)-tolbinap]: The enantiomer of the compound, which provides the opposite stereochemical outcome in reactions.
RU(Oac)2[®-binap]: A similar catalyst with a different chiral ligand, ®-binap, which also provides high enantioselectivity in asymmetric reactions.
RU(Oac)2[®-segphos]: Another chiral ruthenium catalyst with the ®-segphos ligand, used in similar asymmetric transformations.
The uniqueness of RU(Oac)2[®-tolbinap] lies in its specific chiral environment provided by the ®-tolbinap ligand, which can offer different selectivities and efficiencies compared to other chiral ligands.
属性
CAS 编号 |
106681-15-6 |
|---|---|
分子式 |
C52H48O4P2Ru+2 |
分子量 |
899.9 g/mol |
IUPAC 名称 |
[1-[2-bis(4-methylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4);/q;;;+2 |
InChI 键 |
HXHQOYKBZFDKSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)O.CC(=O)O.[Ru] |
规范 SMILES |
CC1=CC=C(C=C1)[PH+](C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


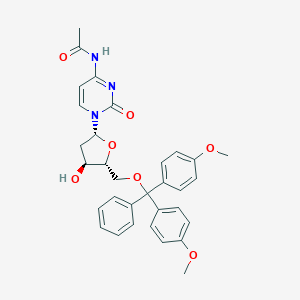
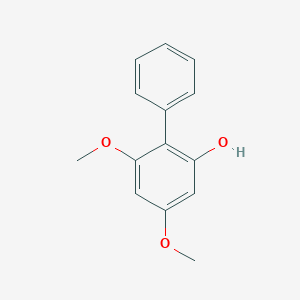
![4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol](/img/structure/B25092.png)

![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)

![9,9-Dimethyl-7,8-diazatricyclo[4.2.1.02,5]non-7-ene](/img/structure/B25101.png)
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
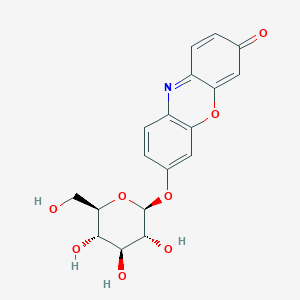
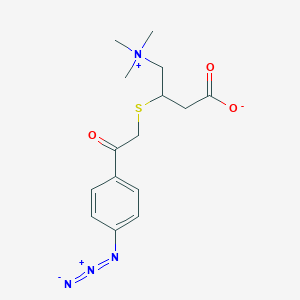

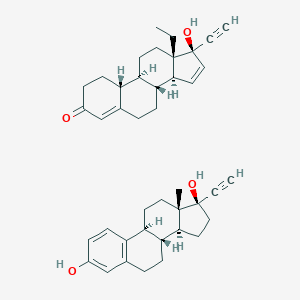
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
